![molecular formula C26H31N3O6S B2699948 2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 887464-49-5](/img/structure/B2699948.png)

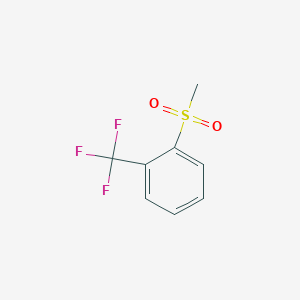

2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

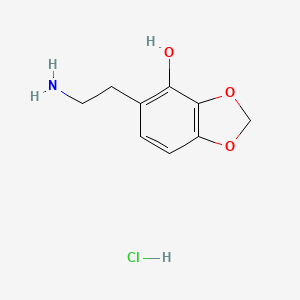

While there is no direct synthesis route available for this specific compound, related compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .Scientific Research Applications

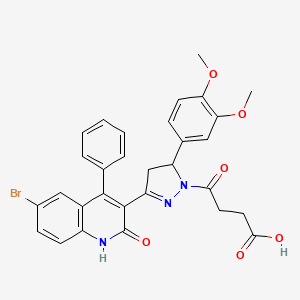

Enzyme Inhibition

- Sulfonamides containing benzodioxane and acetamide moieties have shown significant enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. This suggests potential applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Anticancer Activity

- Compounds related to 2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide have demonstrated antitumor efficacy. One study found that similar compounds inhibited the growth of human colon and lung cancer cells in animal models (Lee et al., 2002).

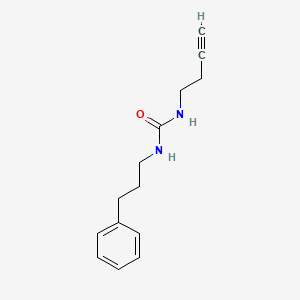

Antibacterial Potential

- Research indicates that N-substituted sulfonamides with a benzodioxane moiety exhibit potent therapeutic potential against various bacterial strains. This discovery opens the door for developing new antibiotics (Abbasi et al., 2016).

Additional Insights

- Other studies have explored the synthesis methods and structural variations of compounds containing 2,3-dihydrobenzo[b][1,4]dioxin, which can inform the development of derivatives with specific therapeutic applications (Gabriele et al., 2006).

Future Directions

Mechanism of Action

Target of action

Compounds with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been studied for their potential therapeutic effects on Alzheimer’s disease . They might interact with enzymes such as cholinesterases and lipoxygenase .

Mode of action

The interaction of these compounds with their targets could involve forming covalent or non-covalent bonds, which could alter the target’s function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets cholinesterases, it could affect the cholinergic pathway, which is involved in memory and cognition .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a sulfonyl group might influence its solubility and absorption .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, if the compound inhibits cholinesterases, it could increase the levels of acetylcholine, a neurotransmitter, in the brain .

Action environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be optimal at physiological pH and body temperature .

properties

IUPAC Name |

2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O6S/c1-17(2)29(18(3)4)26(31)15-28-14-24(20-7-5-6-8-21(20)28)36(32,33)16-25(30)27-19-9-10-22-23(13-19)35-12-11-34-22/h5-10,13-14,17-18H,11-12,15-16H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKYNURMYMAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)

![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)

![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)